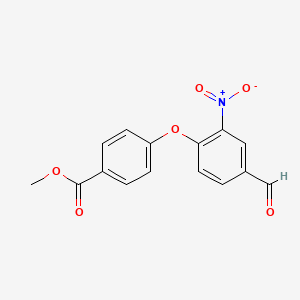
(R)-Quinuclidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Quinuclidine-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Quinuclidine-3-carboxylic acid typically involves the construction of the bicyclic framework followed by functionalization to introduce the carboxylic acid group. One common approach is the enantioselective construction of the bicyclic scaffold using chiral catalysts or auxiliaries to ensure the desired stereochemistry . The reaction conditions often involve the use of palladium-catalyzed reactions, which facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(R)-Quinuclidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(R)-Quinuclidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (R)-Quinuclidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery and organic synthesis.
8-Azabicyclo[3.2.1]octane: A related structure found in tropane alkaloids, known for its biological activity.
2-Azabicyclo[2.2.1]heptane:
Uniqueness
(R)-Quinuclidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its three-dimensional structure allows for high specificity in molecular interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
PUIHXLMMFNAYNW-ZETCQYMHSA-N |
SMILES |
C1CN2CCC1C(C2)C(=O)O |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)C(=O)O |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL]-propanoic acid](/img/structure/B1635706.png)
![4-Bromo-2-[(diphenylphosphoryl)(hydroxy)methyl]phenol](/img/structure/B1635719.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B1635734.png)





![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1635785.png)


